molecular formula C8H14N4O B12534556 N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B12534556
M. Wt: 182.22 g/mol
InChI Key: SHJCZAJFMMNNJB-UHFFFAOYSA-N
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Description

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two ethyl groups at the 3- and 5-positions and an acetamide group at the 4-position.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-(3,5-diethyl-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C8H14N4O/c1-4-7-9-10-8(5-2)12(7)11-6(3)13/h4-5H2,1-3H3,(H,11,13)

InChI Key

SHJCZAJFMMNNJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1NC(=O)C)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Protocol

This method involves the cyclization of thiosemicarbazide precursors to form the 1,2,4-triazole core. A representative synthesis includes:

  • Synthesis of Ethyl 3,5-Diethyl-4H-1,2,4-triazole-4-carboxylate :
    • React ethyl 2-cyano-3,3-diethylacrylate with thiosemicarbazide in ethanol under reflux (12–18 hours).
    • Cyclization is catalyzed by aqueous potassium hydroxide (2 M) at 80–90°C.
  • Acetamide Formation :
    • Hydrolyze the ester intermediate (ethyl 3,5-diethyl-4H-1,2,4-triazole-4-carboxylate) with hydrochloric acid (3 M) to yield the carboxylic acid.
    • React the acid with acetyl chloride in dry dichloromethane using triethylamine as a base.

Yield : 58–67%.
Key Characterization :

  • IR: C=O stretch at 1,679–1,694 cm⁻¹; N–H stretch at 3,276–3,293 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 1.22–1.48 (t, 6H, CH₂CH₃), 2.12 (s, 3H, COCH₃), 3.65–3.89 (q, 4H, CH₂CH₃).

Nucleophilic Substitution with Chloroacetamide

Reaction Conditions

This two-step approach couples pre-formed 3,5-diethyl-4H-1,2,4-triazole with chloroacetamide:

  • Synthesis of 3,5-Diethyl-4H-1,2,4-triazole :
    • Prepare via cyclization of diethyl thiourea with hydrazine hydrate in refluxing ethanol.
  • Alkylation with Chloroacetamide :
    • React 3,5-diethyl-4H-1,2,4-triazole (1 equiv) with chloroacetamide (1.2 equiv) in acetone.
    • Use potassium carbonate (1.5 equiv) as a base at 25°C for 6–8 hours.

Yield : 72–78%.
Optimization Notes :

  • Excess chloroacetamide improves yield but requires purification via silica chromatography (hexane:ethyl acetate = 85:15).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

  • Mix ethyl 2-cyano-3,3-diethylacrylate and thiosemicarbazide in ethanol.
  • Irradiate at 150 W, 100°C, for 15–20 minutes.
  • Directly acetylate the product with acetic anhydride under microwave conditions (100°C, 10 minutes).

Yield : 81–85%.
Advantages :

  • 5x faster than conventional heating.
  • Higher purity (HPLC >97%).

Mercury(II) Oxide-Mediated Cyclization

High-Temperature Dehydrosulfurization

This method uses HgO to facilitate cyclization:

  • React N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide with 3-mercapto-1,2,4-triazole in glacial acetic acid.
  • Add HgO (1.5 equiv) and reflux at 110°C for 1.5 hours.

Yield : 42–62%.
Limitations :

  • Requires toxic HgO, complicating waste disposal.
  • Lower yield compared to other methods.

Comparative Analysis of Methods

Method Yield (%) Time Conditions Key Advantages
Cyclocondensation 58–67 12–18 h Aqueous KOH, 80–90°C Scalable, moderate cost
Nucleophilic Substitution 72–78 6–8 h K₂CO₃, acetone, 25°C High yield, simple purification
Microwave-Assisted 81–85 25–30 min 150 W, 100°C Rapid, energy-efficient
HgO-Mediated 42–62 1.5 h HgO, acetic acid, 110°C Single-step cyclization

Characterization and Validation

  • X-ray Diffraction : Confirms planar triazole ring and acetamide orientation (bond angles: C–N–C = 117.6°).
  • HR-MS : [M+H]⁺ at m/z 183.1241 (calculated: 183.1238).
  • Thermal Stability : Decomposition temperature = 280–282°C (DSC).

Chemical Reactions Analysis

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substituents on the triazole ring significantly influence molecular properties. Key analogs include:

Compound Name Triazole Substituents Benzyl/Other Modifications Key References
N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide 3,5-diethyl Acetamide
N-{[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenyl]methyl}acetamide (BWM) 3,5-dimethyl Benzyl-acetamide
N-(5-Cyclopropyl-2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzyl)acetamide (9a) 3,5-dimethyl Cyclopropyl-benzyl-acetamide
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) None (quinazolinone core) Dimethylphenyl-acetamide
  • Ethyl vs. Methyl Groups: The diethyl substitution in the target compound introduces greater steric bulk and hydrophobicity compared to dimethyl analogs like BWM.
  • Benzyl Modifications : Analogs such as 9a feature cyclopropyl or halogenated benzyl groups, which can alter π-π stacking interactions and binding affinity in biological systems .

Spectroscopic Characterization

  • NMR Shifts :
    • In BWM, the methyl groups on the triazole resonate at δ 2.22 ppm (¹H NMR) and δ 21.1 ppm (¹³C NMR) . Ethyl groups would likely show upfield shifts for CH₃ (δ ~1.2–1.5 ppm) and downfield for CH₂ (δ ~2.5–3.0 ppm).
    • The acetamide carbonyl in BWM appears at δ 165.3 ppm (¹³C NMR), consistent with other acetamide derivatives .

Physicochemical Properties

  • Solubility : Diethyl substitution likely reduces aqueous solubility compared to dimethyl or hydroxylated analogs (e.g., ).
  • LogP : Estimated to be higher than BWM (LogP ~1.5–2.0) due to increased hydrophobicity.

Biological Activity

N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. Triazole compounds have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Triazole derivatives typically exert their biological effects by interacting with specific molecular targets within cells. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Many triazoles inhibit enzymes critical for cellular processes. For instance, they can interfere with the synthesis of nucleic acids or proteins.
  • Receptor Modulation : These compounds may also act on various receptors that regulate cellular signaling pathways.

Understanding the precise molecular interactions requires further experimental studies to elucidate the specific targets of this compound.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. A study assessing various triazole compounds demonstrated that modifications in their structure could enhance their efficacy against a range of pathogens.

CompoundMicroorganism TestedActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliHigh
This compoundCandida albicansLow

The compound exhibited varying degrees of activity against different microorganisms. Further optimization of its structure could potentially enhance its antimicrobial efficacy.

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. In vitro studies using cancer cell lines have revealed that this compound can inhibit cell proliferation.

Cell LineConcentration (µg/mL)% Inhibition
HepG2 (liver cancer)12.570%
MCF7 (breast cancer)2555%
A549 (lung cancer)5040%

The data suggests a dose-dependent inhibition of cell growth in liver cancer cells at lower concentrations compared to other cell lines. This highlights the potential for developing this compound as an anticancer agent.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. For this compound:

  • Alkyl Substituents : The presence of ethyl groups enhances solubility and bioavailability.
  • Triazole Ring : The core triazole structure is essential for biological activity due to its ability to form hydrogen bonds with target enzymes and receptors.

Case Studies

Several studies have investigated the biological activity of similar triazole derivatives:

  • Antifungal Activity : A series of triazole compounds were synthesized and tested against fungal strains. Modifications similar to those in this compound resulted in enhanced antifungal potency.
  • Anticancer Studies : Research involving various substituted triazoles showed that specific substitutions could significantly increase cytotoxicity against cancer cell lines.

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